5-(4-morpholinyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(4-morpholinyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14264148 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
5-Alkylamino-1,3-oxazole-4-carbonitriles, containing a 2-phthalimidoethyl or 3-phthalimidopropyl substituent at position 2 of the oxazole ring, were synthesized, showcasing the chemical versatility of oxazole carbonitriles. In the synthesis process, 5-(morpholin-4-yl)-2-(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile reacted with hydrazine hydrate to form 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile, illustrating the potential for producing various derivatives for further chemical or pharmacological studies (Chumachenko et al., 2014).
Interaction with Hydrazine Hydrate
The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate was explored, leading to the formation of recyclization products like (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. This study indicates a pathway for generating novel compounds with potential biological activities, further emphasizing the importance of 5-(4-morpholinyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile as a precursor in synthetic chemistry (Chumachenko, Shablykin, & Brovarets, 2014).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities involved the use of morpholine as an amine component. This research highlights the potential of morpholine-based compounds, including oxazole carbonitriles, in developing new antimicrobial agents, indicating a significant application in medicinal chemistry and drug development (Bektaş et al., 2010).
Advanced Material Development
Innovative biotechnologies often require novel materials with unique properties. The synthesis of tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine derivatives through the reaction of morpholine showcases the potential of using oxazole carbonitriles in creating materials with antimicrobial and antifungal activity. This application signifies the compound's relevance in developing new drugs and materials for healthcare and biotechnological applications (Tyrkov et al., 2022).
Properties
IUPAC Name |
5-morpholin-4-yl-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-9-22-14-5-3-13(4-6-14)16-19-15(12-18)17(23-16)20-7-10-21-11-8-20/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDFAMUSKKYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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